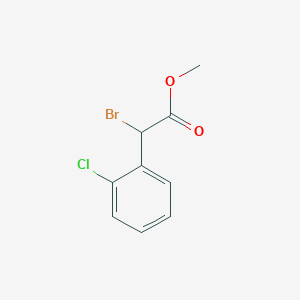

甲基α-溴-2-氯苯乙酸酯

概述

描述

Methyl alpha-bromo-2-chlorophenylacetate (MBPA) is an organic compound belonging to the class of bromoacetates. It is widely used in the synthesis of organic compounds and in the research of biochemical and physiological effects. This compound has become increasingly popular in recent years due to its many applications in scientific research.

科学研究应用

环境安全与修复

通过滴灌系统使用替代熏蒸剂:研究讨论了水溶性替代熏蒸剂的应用,这些熏蒸剂可能包括类似于甲基α-溴-2-氯苯乙酸酯的化合物,通过滴灌系统施用。这种方法被强调为经济且环保,减少了工人的暴露,并有可能允许熏蒸剂的组合(Ajwa et al., 2002)。

甲基卤代物的生物降解:一篇关于细菌降解甲基卤代物的综述讨论了能够降解甲基卤代物的微生物的生物化学和遗传学。这类化合物包括各种环境危险化合物。这项研究对于了解微生物在减缓由这些排放引起的臭氧层破坏中的作用至关重要(McDonald et al., 2002)。

生物学影响与毒理学

相关化合物的毒性研究:对与问题化合物有一定结构相似性的氯酚对鱼类的毒性效应进行了回顾。这项研究强调了氯酚引发的氧化应激和其他毒性机制,突显了氯化化合物可能带来的环境和生物风险(Ge et al., 2017)。

环境化学物质与表观遗传学:一篇关于环境化学物质的表观遗传效应的综述,包括与溴甲烷和可能类似化合物相关的效应,强调了基因表达中可能发生的不涉及DNA序列变化的可遗传变化。这项研究对于评估环境污染物对人类健康和遗传学的长期影响至关重要(Baccarelli & Bollati, 2009)。

作用机制

Mode of Action

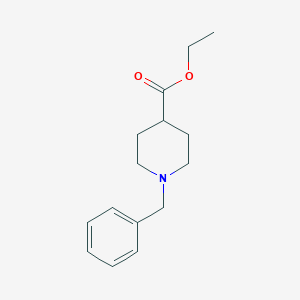

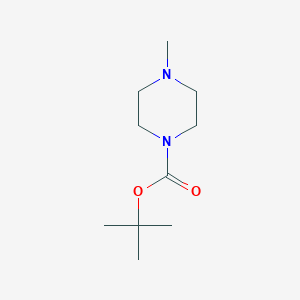

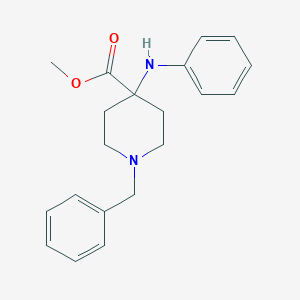

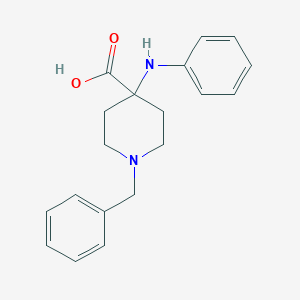

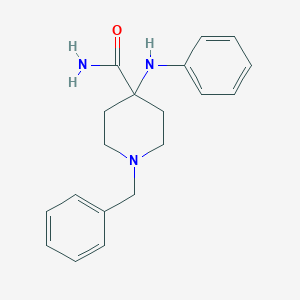

It is known to be useful in the substitution of novel aryl piperidine or piperazine compounds . This suggests that it may interact with its targets by substituting itself in place of other molecules, thereby altering the structure and function of the target molecules .

Biochemical Pathways

It is known to be involved in the substitution of novel aryl piperidine or piperazine compounds . This suggests that it may play a role in the biochemical pathways involving these compounds.

Result of Action

Its role in the substitution of novel aryl piperidine or piperazine compounds suggests that it may alter the structure and function of these compounds, potentially leading to changes in cellular processes .

安全和危害

“Methyl alpha-bromo-2-chlorophenylacetate” is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If swallowed, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with the skin, take off immediately all contaminated clothing and rinse skin with water .

生化分析

Biochemical Properties

Methyl alpha-bromo-2-chlorophenylacetate plays a significant role in biochemical reactions, particularly in the substitution of aryl piperidine or piperazine compounds . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to the presence of the bromine and chlorine atoms, which make it a potent electrophile. These interactions are crucial for the synthesis of complex molecules in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl alpha-bromo-2-chlorophenylacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl alpha-bromo-2-chlorophenylacetate is heat-sensitive and should be stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a reduction in its efficacy and potential changes in its biochemical effects.

Dosage Effects in Animal Models

The effects of Methyl alpha-bromo-2-chlorophenylacetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and influencing cellular function. At high doses, Methyl alpha-bromo-2-chlorophenylacetate can cause toxic or adverse effects, including severe skin burns and eye damage . It is essential to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects.

属性

IUPAC Name |

methyl 2-bromo-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUCZUZRQQJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444113 | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-19-4 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

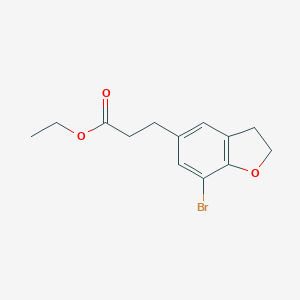

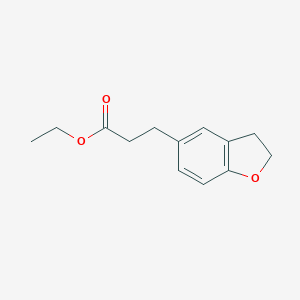

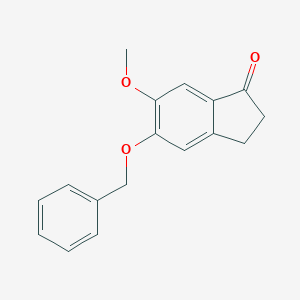

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is Methyl alpha-bromo-2-chlorophenylacetate considered a beneficial starting material for synthesizing anti-platelet aggregation compounds like Clopidogrel and its isomers?

A1: Methyl alpha-bromo-2-chlorophenylacetate offers several advantages as a starting material compared to using Clopidogrel itself. Firstly, it is significantly cheaper and more readily available [, ]. This makes the synthesis process more cost-effective and accessible for larger-scale production. Secondly, its use simplifies the synthetic route, leading to milder reaction conditions and a safer operating process []. This contributes to a more efficient and environmentally friendly synthesis with a higher yield of the desired product.

Q2: How does the synthetic route utilizing Methyl alpha-bromo-2-chlorophenylacetate differ from conventional methods for synthesizing Clopidogrel and its isomers?

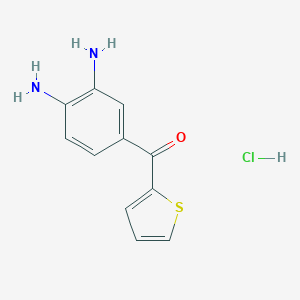

A2: Traditional synthesis of Clopidogrel often involves multi-step processes with potentially hazardous reagents. The novel method utilizing Methyl alpha-bromo-2-chlorophenylacetate replaces Clopidogrel as the starting material and reacts it with thiophene-2-ethylamine in the presence of an acid-catcher, producing a key intermediate []. This intermediate then undergoes further reactions and cyclization to ultimately yield the desired anti-platelet aggregation compounds []. This streamlined approach reduces the complexity of the synthesis and improves the overall efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)